molecular formula C13H10Br2N2O B3055218 n,n'-Di(4-bromophenyl)urea CAS No. 6341-55-5

n,n'-Di(4-bromophenyl)urea

Cat. No.: B3055218
CAS No.: 6341-55-5
M. Wt: 370.04 g/mol
InChI Key: GQDAITKFYYUAJN-UHFFFAOYSA-N
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Description

n,n’-Di(4-bromophenyl)urea: is an organic compound with the molecular formula C13H10Br2N2O It is a derivative of urea where both nitrogen atoms are substituted with 4-bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Addition of Amines to Potassium Isocyanate:

    Reaction with Isocyanates or Carbamoyl Chlorides:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

  • Substitution reactions typically require nucleophiles and may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate, while reduction reactions may use reducing agents such as lithium aluminum hydride.

Major Products Formed:

  • The major products formed from substitution reactions include various substituted urea derivatives, depending on the nucleophile used.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • n,n’-Di(4-chlorophenyl)urea
  • n,n’-Di(4-fluorophenyl)urea
  • n,n’-Di(4-methoxyphenyl)urea

Uniqueness:

Properties

IUPAC Name

1,3-bis(4-bromophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDAITKFYYUAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286632
Record name n,n'-di(4-bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6341-55-5
Record name NSC46720
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n'-di(4-bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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